molecular formula C15H8BrFO4S B2554423 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one CAS No. 904438-70-6

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2554423
CAS No.: 904438-70-6
M. Wt: 383.19
InChI Key: PSNQVVQPFZDGOL-UHFFFAOYSA-N
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Description

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

    Bromination: The starting material, 2H-chromen-2-one, is brominated using bromine or a brominating agent to introduce a bromine atom at the 6-position.

    Sulfonylation: The brominated intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenones, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one
  • 6-bromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
  • 6-bromo-3-[(4-nitrophenyl)sulfonyl]-2H-chromen-2-one

Uniqueness

6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine atom can significantly influence the compound’s biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-bromo-3-(4-fluorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNQVVQPFZDGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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